molecular formula C15H18N2O2 B1413727 3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid ethyl ester CAS No. 2042186-98-9

3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid ethyl ester

Cat. No. B1413727
CAS RN: 2042186-98-9
M. Wt: 258.32 g/mol
InChI Key: WZJXNJUFEKYJDS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid ethyl ester is C15H18N2O2. The molecular weight is 258.32 g/mol. The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

Esters, including 3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid ethyl ester, are polar but do not engage in hydrogen bonding, resulting in lower boiling points compared to their isomeric carboxylic acids . They can engage in hydrogen bonding with water, making low molar mass esters somewhat soluble in water .

Scientific Research Applications

Directed Enzymatic Resolution

One application involves the enzymatic resolution of related esters, where researchers achieved the first synthesis of both enantiomers of a structurally similar compound through dynamic kinetic resolution. This process utilized CAL-B- or subtilisin Carlsberg-catalysed enantioselective hydrolysis, yielding high enantiopurity and good yields, illustrating the potential for synthesizing enantiomerically pure compounds from related structures (Paál et al., 2008).

Synthesis and Properties

Another research domain focuses on the synthesis and electrochemical characterization of carboxyl substituted quinones and their ethyl esters, prepared from related quinone structures. These studies highlighted the impact of carboxyl substitution on the redox behavior of the compounds, pointing towards the utility of such derivatives in electrochemical applications (Boudalis et al., 2008).

Antiviral Activity

Research into substituted ethyl esters of indole-3-carboxylic acids revealed insights into their cytotoxicities and antiviral activities against various viruses. Although the specific compound was not directly studied, this research provides a template for investigating the antiviral potential of similar quinoxaline derivatives (Ivashchenko et al., 2014).

Structural and Conformational Study

Investigations into chromane derivatives, closely related to quinoxaline derivatives, have led to structural and conformational analyses. Such studies offer methodologies for understanding the three-dimensional structures and electronic properties of quinoxaline derivatives and their potential applications in material science and molecular electronics (Ciolkowski et al., 2009).

Green Chemistry Synthesis

Furthermore, efficient synthesis methods for quinoxalines have been developed, emphasizing green chemistry protocols. These methods provide a sustainable approach to synthesizing quinoxaline derivatives, including those related to "3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid ethyl ester," showcasing the potential for environmentally friendly synthetic routes (Lima & Porto, 2017).

properties

IUPAC Name

ethyl 3-ethyl-6,7-dimethylquinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-5-11-14(15(18)19-6-2)17-13-8-10(4)9(3)7-12(13)16-11/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJXNJUFEKYJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C(C(=C2)C)C)N=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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